4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and fluoromethylation. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and fluoromethylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to thiols.
Substitution: Nucleophilic substitution reactions at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the fluoromethyl position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance its binding affinity and selectivity, while the sulfonyl group can influence its solubility and stability. The piperidine ring is often involved in modulating the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
- 4-(Chloromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
- 4-(Bromomethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
Uniqueness
4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
Eigenschaften
Molekularformel |
C18H25FN2O3S |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
[4-(fluoromethyl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C18H25FN2O3S/c19-14-15-8-12-20(13-9-15)18(22)16-4-6-17(7-5-16)25(23,24)21-10-2-1-3-11-21/h4-7,15H,1-3,8-14H2 |
InChI-Schlüssel |
DLRVRWMQWCTIBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.